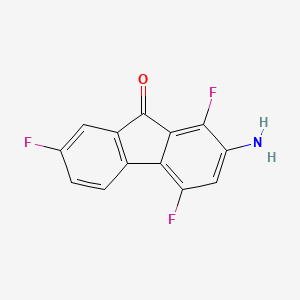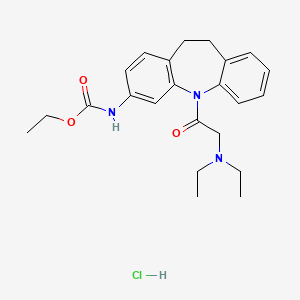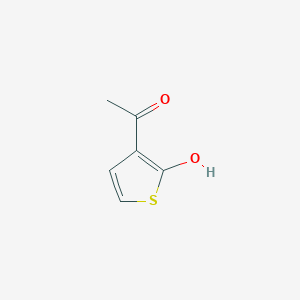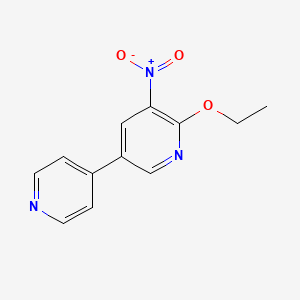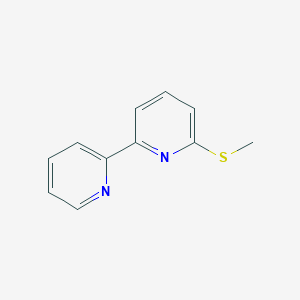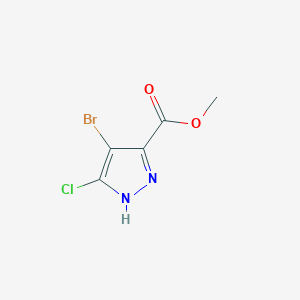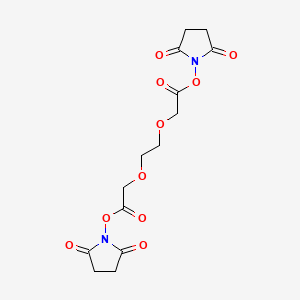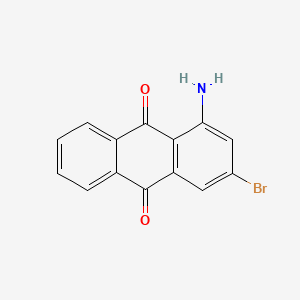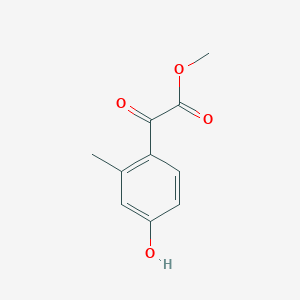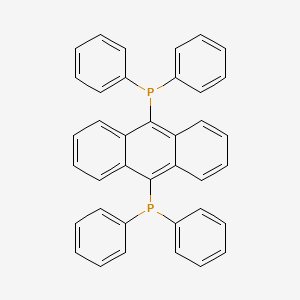
9,10-Bis(diphenylphosphino)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis(diphenylphosphino)anthracene is an organophosphorus compound with the molecular formula C38H28P2. It is a derivative of anthracene, where two diphenylphosphino groups are attached at the 9 and 10 positions of the anthracene ring. This compound is known for its unique electronic properties and is used in various scientific research applications, particularly in the fields of chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(diphenylphosphino)anthracene typically involves the reaction of 9,10-dibromoanthracene with diphenylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Bis(diphenylphosphino)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 9,10-bis(diphenylphosphoryl)anthracene.
Substitution: The diphenylphosphino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions. The conditions vary depending on the desired product.
Major Products:
Wissenschaftliche Forschungsanwendungen
9,10-Bis(diphenylphosphino)anthracene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s derivatives are studied for their potential use in drug delivery and imaging.
Wirkmechanismus
The mechanism of action of 9,10-Bis(diphenylphosphino)anthracene involves its ability to coordinate with metal ions through the phosphorus atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile ligand in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
9,10-Bis(phenylethynyl)anthracene: Known for its fluorescence properties and used in chemiluminescence research.
9,10-Anthracenediboronic acid bis(pinacol) ester: Used in the synthesis of organic semiconductors.
Uniqueness: 9,10-Bis(diphenylphosphino)anthracene is unique due to its ability to form stable complexes with transition metals, making it valuable in catalytic applications. Its electronic properties also make it suitable for use in optoelectronic devices, distinguishing it from other anthracene derivatives .
Eigenschaften
Molekularformel |
C38H28P2 |
|---|---|
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
(10-diphenylphosphanylanthracen-9-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H28P2/c1-5-17-29(18-6-1)39(30-19-7-2-8-20-30)37-33-25-13-15-27-35(33)38(36-28-16-14-26-34(36)37)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H |
InChI-Schlüssel |
ZOIWQBKOGUVOPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


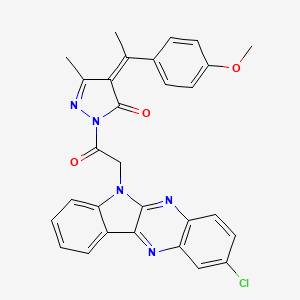
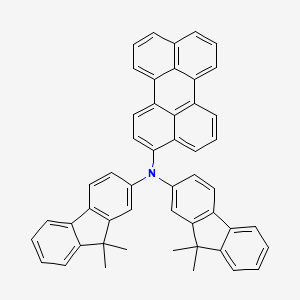
![1-(1H-Pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13132806.png)
